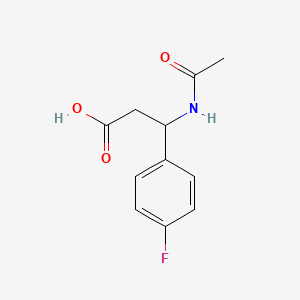

3-Acetamido-3-(4-fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVXMLBDXLGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389483 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332052-58-1 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the classical Erlenmeyer-Plöchl reaction to construct the core azlactone intermediate, followed by a two-step reduction and hydrolysis sequence. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and thorough characterization data to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the β-amino acid scaffold in bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide details a reliable and scalable synthetic route, commencing with readily available starting materials and proceeding through a logical sequence of transformations.

The chosen synthetic strategy hinges on the Erlenmeyer-Plöchl reaction, a powerful tool for the formation of α,β-unsaturated azlactones from aromatic aldehydes and N-acylglycines.[1][2] The resulting azlactone serves as a key intermediate, which is then subjected to a selective reduction of the exocyclic double bond, followed by hydrolysis of the amide bond to yield the target β-amino acid derivative.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic pathway for this compound.

Mechanistic Insights and Rationale

Part 1: Erlenmeyer-Plöchl Azlactone Synthesis

The synthesis commences with the Erlenmeyer-Plöchl reaction, a condensation reaction between an aromatic aldehyde (4-fluorobenzaldehyde) and an N-acylglycine (N-acetylglycine) in the presence of acetic anhydride and a weak base, typically sodium acetate.[1][2]

The mechanism proceeds as follows:

-

Oxazolone Formation: Acetic anhydride facilitates the cyclodehydration of N-acetylglycine to form 2-methyloxazol-5(4H)-one.

-

Enolate Formation: Sodium acetate acts as a base to deprotonate the acidic α-carbon of the oxazolone, generating an enolate.

-

Aldol Condensation: The enolate then undergoes an aldol-type condensation with the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

-

Dehydration: The resulting aldol adduct readily dehydrates to yield the thermodynamically stable (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.

Caption: Mechanism of the Erlenmeyer-Plöchl azlactone formation.

This reaction is highly efficient for aromatic aldehydes and provides the crucial α,β-unsaturated N-acetylamino acid precursor in a single step.

Part 2: Reduction of the Azlactone Intermediate

The selective reduction of the exocyclic carbon-carbon double bond of the azlactone is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[3][4]

The mechanism involves the heterogeneous catalysis on the palladium surface:

-

Adsorption: Both the azlactone and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond is weakened and cleaved on the palladium surface.

-

Hydrogen Transfer: The activated hydrogen atoms are transferred to the carbon-carbon double bond of the azlactone in a syn-addition manner.

-

Desorption: The reduced product, N-acetyl-3-(4-fluorophenyl)propanoic acid, desorbs from the catalyst surface.

An alternative, though less common, method involves the use of sodium amalgam in a protic solvent, which also achieves the reduction of the double bond.[5]

Part 3: Hydrolysis of the N-Acetyl Group

The final step is the hydrolysis of the N-acetyl group to yield the target this compound. This is typically achieved under acidic conditions, for example, by heating with hydrochloric acid.[6]

The acid-catalyzed hydrolysis mechanism involves:

-

Protonation: The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

-

Elimination: The carbon-nitrogen bond is cleaved, releasing the free amine and acetic acid.

Detailed Experimental Protocols

Part 1: Synthesis of (Z)-4-(4-Fluorobenzylidene)-2-methyloxazol-5(4H)-one

Materials:

-

4-Fluorobenzaldehyde

-

N-Acetylglycine

-

Sodium Acetate (anhydrous)

-

Acetic Anhydride

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and maintain for 2 hours with vigorous stirring.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

-

Add cold ethanol to the solidified mass and break it up with a spatula.

-

Collect the yellow crystalline solid by vacuum filtration and wash with cold ethanol, followed by cold water.

-

Dry the product under vacuum to yield (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.

Part 2: Synthesis of N-Acetyl-3-(4-fluorophenyl)propanoic Acid

Materials:

-

(Z)-4-(4-Fluorobenzylidene)-2-methyloxazol-5(4H)-one

-

Palladium on Carbon (10% Pd/C)

-

Methanol

-

Hydrogen Gas

Procedure:

-

Dissolve (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-3-(4-fluorophenyl)propanoic acid. This can be used in the next step without further purification or can be purified by recrystallization.

Part 3: Synthesis of this compound

Materials:

-

N-Acetyl-3-(4-fluorophenyl)propanoic Acid

-

Hydrochloric Acid (6 M)

Procedure:

-

To the crude N-acetyl-3-(4-fluorophenyl)propanoic acid from the previous step, add 6 M hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Characterization Data

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The following table summarizes the expected physicochemical and spectroscopic data, based on the closely related, non-fluorinated analog, 3-acetamido-3-phenylpropanoic acid.[7]

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available; expected to be similar to or slightly higher than the non-fluorinated analog (m.p. of 3-acetamido-3-phenylpropanoic acid is not definitively reported but related compounds suggest a range of 150-180°C). |

| ¹H NMR (DMSO-d₆, δ) | ~12.3 (br s, 1H, COOH), ~8.3 (d, 1H, NH), ~7.3 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.0 (m, 1H, CH-N), ~2.7 (m, 2H, CH₂-COOH), ~1.8 (s, 3H, COCH₃) |

| ¹³C NMR (DMSO-d₆, δ) | ~172 (COOH), ~170 (C=O, amide), ~161 (d, ¹JCF, Ar-C-F), ~140 (Ar-C), ~130 (d, ³JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~52 (CH-N), ~40 (CH₂-COOH), ~22 (COCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1710 (C=O, acid), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II), ~1220 (C-F) |

| Mass Spec (ESI-) | m/z 224.07 [M-H]⁻ |

Safety and Handling

-

4-Fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.

-

Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to dry out completely.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources, and with appropriate safety measures for handling flammable gases.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic pathway for this compound. The three-part approach, centered around the Erlenmeyer-Plöchl reaction, offers a practical and scalable method for obtaining this valuable fluorinated β-amino acid derivative. The provided mechanistic insights, detailed experimental protocols, and expected characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and medicinal chemistry.

References

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia.

- Cas 2018-61-3,N-Acetyl-L-phenylalanine | lookchem. (n.d.).

- 3-Acetamido-3-phenylpropanoic acid. (n.d.). PubChem.

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PMC. [Link]

- (a) The hydrolysis of 1,4-beta-linkages between N-acetyl-d-glucosamine... (n.d.). ResearchGate.

- Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy. (n.d.). PMC. [Link]

- Chemoselective Reduction of Azlactones Using Schwartz's Reagent. (2017). PubMed. [Link]

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

- Erlenmeyer Azlactone Synthesis for amino acid. (2021, May 22). YouTube. [Link]

- SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy, 57(1), 25-31.

- Mass spectral analysis of acetylated peptides: Implications in proteomics. (n.d.). PubMed. [Link]

- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2023). PubMed. [Link]

- Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. (n.d.). PMC. [Link]

- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation.

- (PDF) Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. (n.d.). ResearchGate.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. [Link]

- The Biosynthesis and Metabolism of the N-Acylated Arom

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2003).

- protein hydrolysis. (n.d.). Chemguide.

- Phenylpropanoic acid. In Wikipedia.

- Azlactone preparation using the Vilsmeier reagent. (n.d.). ResearchGate.

- Advances in the synthesis of β-alanine. (n.d.). PMC. [Link]

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]

- Afalanine. (n.d.). PubChem.

- Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI. [Link]

- 8.6: Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 3-Acetamido-3-(4-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a derivative of β-alanine, an amino acid where the amino group is at the β-position from the carboxylate group. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This guide provides a comprehensive overview of the key , with a focus on the experimental methodologies used for their determination. The protocols described herein are designed to be self-validating and are grounded in established analytical principles.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for all subsequent analysis.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂FNO₃

-

Molecular Weight: 225.22 g/mol

-

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 875479-53-1 |

| PubChem CID | 10229345 |

| Canonical SMILES | CC(=O)NC(C1=CC=C(C=C1)F)CC(=O)O |

| InChI | InChI=1S/C11H12FNO3/c1-7(15)13-9(8(16)17)6-10-4-2-3-5-11(10)12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17) |

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it also provides information on thermal stability and polymorphism.

Importance in Drug Development

A sharp melting point is indicative of high purity. The thermal stability of the compound, as assessed by DSC, is crucial for formulation and storage. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility and bioavailability.

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.

Workflow for DSC Analysis

Caption: Workflow for pKa Determination by Potentiometric Titration.

Data Summary

Table 3: Acid-Base Properties

| Parameter | Predicted Value |

| pKa (Carboxylic Acid) | ~4.5 |

Note: This is a predicted value based on similar structures. Experimental determination is required for confirmation.

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug delivery and formulation.

Importance in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Understanding solubility in different media (e.g., simulated gastric and intestinal fluids) is essential for predicting in vivo performance.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Data Summary

Table 4: Solubility Data

| Solvent System | Solubility (µg/mL) |

| Phosphate-Buffered Saline (pH 7.4) | Data not available |

| Simulated Gastric Fluid (pH 1.2) | Data not available |

| Simulated Intestinal Fluid (pH 6.8) | Data not available |

Note: Experimental determination is required to populate this table.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.

Importance in Drug Development

LogP is a key determinant of a drug's ability to cross cell membranes and its overall ADME properties. An optimal LogP range (typically 1-5) is often sought for oral drugs.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

System Preparation: Prepare a two-phase system of n-octanol and water (or buffer at a specific pH). Saturate each phase with the other by vigorous mixing, followed by separation.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake vigorously for a set time (e.g., 30 minutes) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Data Summary

Table 5: Lipophilicity

| Parameter | Predicted Value |

| LogP | 1.3 - 1.8 |

Note: This is a predicted value from computational models. Experimental verification is recommended.

Conclusion

The are critical to its potential as a therapeutic agent. This guide has outlined the fundamental properties and provided robust, step-by-step protocols for their experimental determination. While some data can be estimated through computational models, empirical data from these assays are indispensable for making informed decisions in the drug development process. The workflows and methodologies presented here provide a clear path for the comprehensive characterization of this and other novel chemical entities.

References

- PubChem Compound Summary for CID 10229345, this compound.

A Comprehensive Technical Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a specialized organic compound with a structure suggesting its potential as a valuable building block in medicinal chemistry and materials science. Its architecture, featuring an acetamido group, a carboxylic acid, and a fluorinated phenyl ring, offers multiple avenues for chemical modification and incorporation into more complex molecular frameworks. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of its chemical identity, a proposed synthetic pathway, and its potential in various research and development applications, drawing parallels from structurally related compounds.

Chemical Identity and Structure

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₃ | N/A |

| Molecular Weight | 225.22 g/mol | N/A |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Note: These properties are predicted based on the chemical structure, as experimental data for this specific compound is not widely published.

Synthesis and Manufacturing

The synthesis of this compound would logically proceed through the acetylation of its corresponding amine precursor, 3-amino-3-(4-fluorophenyl)propanoic acid. This is a standard and well-established transformation in organic chemistry.

Proposed Synthetic Workflow:

A Technical Guide to the Synthesis and Therapeutic Potential of Novel 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Derivatives

This guide provides an in-depth exploration of 3-Acetamido-3-(4-fluorophenyl)propanoic acid as a versatile scaffold for the development of novel therapeutic agents. Moving beyond a simple recitation of facts, we delve into the strategic rationale behind derivatization, offering detailed synthetic protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on potential applications for researchers, medicinal chemists, and drug development professionals.

Deconstructing the Core Scaffold: A Foundation for Innovation

The parent molecule, this compound, presents a unique combination of functional groups that serve as strategic anchor points for chemical modification. Understanding the role of each component is paramount to designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

-

The Carboxylic Acid (–COOH): This acidic moiety is a primary site for modification. It can be converted into esters, amides, or hydrazides to modulate solubility, membrane permeability, and hydrogen bonding interactions with biological targets.

-

The Acetamido Group (–NHCOCH₃): The amide linkage offers opportunities for exploring the impact of different acyl groups. Replacing the acetyl moiety can alter steric and electronic properties, influencing binding affinity and metabolic stability.

-

The 4-Fluorophenyl Ring: The fluorine atom is a critical feature. Its high electronegativity can influence the acidity of nearby protons and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. The phenyl ring itself can be further substituted, though this often requires starting from different precursors.

The strategic points for derivatization on the core scaffold are illustrated below.

Caption: Key modification sites on the this compound scaffold.

Synthetic Pathways to Novel Derivatives

The synthesis of novel derivatives requires robust and reproducible protocols. The following sections detail validated methodologies for modifying the core scaffold, emphasizing the rationale behind procedural choices.

Derivatization of the Carboxylic Acid: Amide Bond Formation

Converting the carboxylic acid to an amide is a common strategy to enhance biological activity and reduce the potential for metabolic liabilities associated with free acids. The following protocol describes a standard coupling reaction.

Experimental Protocol: General Procedure for Amide Synthesis

-

Rationale: This protocol utilizes the well-established carbodiimide coupling chemistry (EDC/HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form a stable amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate.

-

Materials & Reagents:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents)

-

Hydroxybenzotriazole (HOBt, 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), the chosen amine (1.1 equivalents), HOBt (1.2 equivalents), and anhydrous DCM.

-

Activation: Stir the mixture at room temperature until all solids dissolve. Add DIPEA (2.5 equivalents) and stir for 5 minutes. Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Heterocyclic Scaffolds: Synthesis of Thiazole Derivatives

Incorporating heterocyclic moieties is a proven strategy in medicinal chemistry to introduce new binding interactions and improve pharmacological properties. Aryl propionic acid derivatives have been successfully converted into polysubstituted thiazoles with potent biological activity.[1]

Experimental Protocol: Synthesis of a 3-{amino}propanoic Acid Derivative

-

Rationale: This multi-step synthesis transforms an aniline precursor through thiourea formation and subsequent cyclization with a bromoacetophenone to construct the thiazole ring. This approach allows for diversity at multiple points of the final molecule.[1]

-

Step-by-Step Methodology:

-

Thiourea Formation: Reflux a mixture of 3-((4-aminophenyl)amino)propanoic acid (or a suitable precursor) with potassium thiocyanate in acetic acid. This step introduces the thiourea functionality necessary for cyclization.

-

Cyclization: Add concentrated hydrochloric acid to the reaction mixture and continue heating. This acidic condition promotes the intramolecular cyclization to form a thioxotetrahydropyrimidinone intermediate.

-

Thiazole Ring Formation: Dissolve the intermediate in a suitable solvent like acetone. Add a 4'-substituted-2-bromoacetophenone. Heating this mixture at reflux results in the Hantzsch thiazole synthesis, where the thiourea analogue reacts with the α-haloketone to form the thiazole ring.[1]

-

Work-up and Purification: After cooling, the hydrobromide salt of the product often precipitates and can be filtered. Neutralization with a base like sodium acetate, followed by filtration and recrystallization, yields the final thiazole derivative.[1]

-

The general workflow for synthesizing diverse derivatives from the core scaffold is depicted below.

Sources

Introduction: The Understated Influence of Fluorine in Propanoic Acid Scaffolds

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Propanoic Acid Derivatives

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Its unique properties—extreme electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent compound.[2][3] When applied to the simple, three-carbon backbone of propanoic acid, fluorination imparts a fascinating array of theoretical properties that have significant practical implications.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of how fluorination impacts the core attributes of propanoic acid derivatives. We will explore the theoretical underpinnings of these changes, from electronic structure and acidity to conformational preferences and reactivity, supported by computational insights and spectroscopic principles. Understanding these properties is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored stability, bioavailability, and function.[1]

The Electronic Restructuring: How Fluorine Rewires the Molecule

The introduction of fluorine initiates a cascade of electronic effects that are the foundation for all other property changes. The dominant influence is fluorine's powerful negative inductive effect (σI = 0.51), which reshapes the electron density distribution across the entire molecular framework.[4]

1.1. Inductive Effect and Molecular Orbital Perturbation

Fluorine's high electronegativity (3.98 on the Pauling scale) causes a strong polarization of the C-F bond, withdrawing electron density from the carbon backbone.[4] This effect propagates through the sigma framework, acidifying C-H bonds and influencing the reactivity of the carboxylic acid group.

This electron withdrawal has a profound stabilizing effect on the molecule's molecular orbitals (MOs). Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are lowered in energy.[4][5] This stabilization enhances the molecule's resistance to oxidative degradation and can facilitate electron injection, a crucial property in the design of organic electronic materials.[5][6]

Caption: Inductive electron withdrawal in 2,2-difluoropropanoate.

This redistribution of electron density is key to understanding the enhanced acidity of these compounds. The electron-withdrawing fluorine atoms help to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation, making the parent acid a stronger proton donor.[4]

Acidity and pKa: A Quantitative Look at Fluorine's Influence

Perhaps the most dramatic and predictable consequence of fluorinating propanoic acid is the sharp increase in its acidity (a decrease in its pKa). Propanoic acid itself is a weak acid with a pKa of approximately 4.87. The introduction of fluorine atoms systematically lowers this value.

The magnitude of the pKa decrease is highly dependent on two factors:

-

Number of Fluorine Atoms: Increasing the number of fluorine substituents provides greater stabilization for the conjugate base, thus increasing acidity.

-

Position of Fluorine Atoms: The inductive effect weakens with distance. Therefore, fluorine atoms on the α-carbon (C2) have a much more pronounced acidifying effect than those on the β-carbon (C3).

Computational studies, often employing Density Functional Theory (DFT) in conjunction with solvation models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), have become invaluable for predicting these pKa values.[7] For instance, calculations on C8-perfluoroalkyl carboxylic acids (PFCAs) show that fluorination at the α-carbon relative to the carboxylic headgroup can lower the pKa by over 2 logarithmic units compared to fluorination at the terminus of the chain.[7] While experimental values for short-chain fluorinated propanoic acids are less common, theoretical calculations consistently predict pKa values near zero or even negative for highly fluorinated congeners like perfluoropropanoic acid.[8][9]

| Compound | Structure | Predicted pKa (Approx.) | Key Observation |

| Propanoic Acid | CH₃CH₂COOH | 4.87 | Baseline |

| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.6 | Significant drop with one α-fluorine |

| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~4.1 | Muted effect from β-fluorine |

| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5 | Additive effect of α-fluorination |

| Perfluoropropanoic Acid | CF₃CF₂COOH | < 0 | Extremely strong acid due to full fluorination |

| Note: pKa values are approximate and collated from computational trends and comparisons to similar fluorinated carboxylic acids.[7][8][10] |

Conformational Analysis: Dictating Molecular Shape

Fluorine substitution has a profound impact on the conformational preferences of the propanoic acid backbone.[11][12] Unlike simple hydrocarbons that are governed primarily by steric hindrance, fluorinated chains are subject to complex stereoelectronic interactions, including dipole-dipole repulsion and hyperconjugation.

Detailed conformational analysis of motifs like 1,3-difluoroalkanes reveals that fluorination can strongly favor extended, linear (anti) conformations to minimize repulsive dipole-dipole interactions between the polar C-F bonds.[13][14] This effect can be magnified as the alkyl chain extends.[11] The polarity of the surrounding medium also plays a crucial role, with different conformer populations being favored in solvents of varying dielectric constants.[15] These conformational biases are critical in drug development, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.

Caption: Conformational preferences in 2,3-difluoropropanoic acid.

Reactivity and Stability: The C-F Bond's Dominance

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of around 480 kJ/mol.[1][2] This inherent strength confers exceptional thermal and chemical stability to fluorinated propanoic acid derivatives compared to their hydrogenated or other halogenated counterparts.[16]

However, the electronic effects of fluorine can also create unique reactive profiles. While the molecule as a whole is often less reactive, the strong polarization can make adjacent carbons more susceptible to certain types of nucleophilic attack. Furthermore, computational studies on the thermal degradation of perfluoroalkyl carboxylic acids show that at high temperatures, the favored initial pathways involve C-C bond homolytic cleavage rather than C-F bond breaking.[17] This leads to a complex cascade of radical-based fragmentation reactions.[17]

Spectroscopic Properties: 19F NMR as a Powerful Analytical Tool

The presence of fluorine opens the door to one of the most powerful analytical techniques for structural elucidation: Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy.[18][19] The 19F nucleus has several advantageous properties:

-

100% Natural Abundance: Maximizes signal intensity.[20]

-

High Sensitivity: The 19F nucleus is the third most receptive NMR nucleus after tritium and protium.[18]

-

Large Chemical Shift Dispersion: The typical chemical shift range for organofluorine compounds is over 200 ppm, which is much wider than for 1H NMR.[18] This large dispersion minimizes signal overlap and allows for the clear resolution of structurally distinct fluorine atoms within a molecule.[21]

The 19F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for confirming fluorination patterns.[21] Furthermore, through-bond spin-spin coupling (J-coupling) between 19F and other nuclei like 1H and 13C provides invaluable information about molecular connectivity, which is essential for unambiguous structure determination.[22]

| Fluorine Environment | Typical 19F Chemical Shift Range (ppm vs. CFCl₃) |

| -CH₂F | -200 to -220 |

| -CHF ₂ | -120 to -140 |

| -CF ₃ | -50 to -70 |

| -COF | +20 to +40 |

| Data derived from typical ranges for organofluorine compounds.[18] |

Experimental Protocol: Computational pKa Prediction

To provide a practical, field-proven methodology, this section outlines a standard computational workflow for accurately predicting the pKa of a fluorinated propanoic acid derivative using a thermodynamic cycle. This protocol represents a self-validating system by calculating a fundamental property from first principles.

Objective: Calculate the aqueous pKa of 2,2-difluoropropanoic acid.

Pillar 1: Expertise & Experience (Causality) The pKa is directly related to the Gibbs free energy of dissociation (ΔG°aq) in water. Direct calculation in the aqueous phase is computationally expensive. Therefore, we use a thermodynamic cycle that leverages the higher accuracy of gas-phase calculations and corrects them with a calculated solvation free energy.

Pillar 2: Trustworthiness (Self-Validating System) The protocol relies on a well-established thermodynamic relationship. Each energy component is calculated using robust quantum mechanical methods, and the final result can be compared against experimental trends for validation.

Caption: Thermodynamic cycle for computational pKa prediction.

Pillar 3: Authoritative Grounding (Methodology)

Step-by-Step Protocol:

-

Gas-Phase Geometry Optimization:

-

Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻).

-

Perform full geometry optimizations in the gas phase using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). This finds the lowest energy conformation of each species.

-

-

Gas-Phase Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory for the optimized structures.

-

Confirm that there are no imaginary frequencies, which verifies a true energy minimum.

-

Extract the thermal corrections to the Gibbs free energy (G°gas) from the output.

-

-

Calculate Gas-Phase Free Energy of Dissociation:

-

Calculate ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA).

-

The G°gas(H⁺) is a standard value derived from statistical mechanics (-6.28 kcal/mol at 298.15 K).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for HA and A⁻ using a continuum solvation model (e.g., SMD or PCM with water as the solvent).

-

The difference between the gas-phase energy and the solution-phase energy gives the free energy of solvation, ΔG°solv.

-

-

Calculate Aqueous-Phase Free Energy of Dissociation:

-

Calculate ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA).

-

Use a well-established experimental value for ΔG°solv(H⁺) (e.g., -264.0 kcal/mol).[8]

-

-

Calculate pKa:

-

Use the final equation: pKa = ΔG°aq / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin (298.15 K).

-

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).

- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Grokipedia.

- Conformational Analysis of 1,3-Difluorinated Alkanes - PMC. (n.d.).

- Conformational Analysis of 1,3-Difluorin

- Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (n.d.).

- Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (n.d.).

- Conformational Analysis of 1,3-Difluorinated Alkanes. (2024, May 31). The Journal of Organic Chemistry.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- 19 F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing.

- Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.).

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (n.d.).

- Conformational analysis of 1,3-difluorinated alkanes. (2024, June 21). ePrints Soton.

- Organofluorine chemistry. (n.d.). Wikipedia.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). American Chemical Society.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews (RSC Publishing).

- Computational approaches may underestimate pKa values of longer-chain perfluorinated carboxylic acids: Implications for assessing environmental and biological effects. (2009, January 30). Taylor & Francis Online.

- Fluorinated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.

- Organofluorine compounds – Knowledge and References. (n.d.). Taylor & Francis.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. (n.d.).

- The pKa values of PFOA and other highly fluorinated carboxylic acids. (n.d.). Semantic Scholar.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Analysis of 1,3-Difluorinated Alkanes | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton [eprints.soton.ac.uk]

- 16. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. researchgate.net [researchgate.net]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. grokipedia.com [grokipedia.com]

- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

The Genesis of a Molecular Workhorse: An In-depth Technical Guide to the Discovery and History of N-Acetylated Fluorophenyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Introduction of Fluorine and the Rise of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties.[1][] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[3] Among the vast array of fluorinated organic compounds, fluorinated amino acids have emerged as particularly valuable building blocks for the synthesis of peptides, peptidomimetics, and small molecule drugs.[4] This guide delves into the discovery and history of a specific and pivotal class of these compounds: N-acetylated fluorophenyl amino acids. These molecules not only represent a fascinating chapter in the evolution of synthetic organic chemistry but also serve as crucial intermediates and therapeutic agents in their own right.

This technical guide will provide a comprehensive historical narrative of the discovery of N-acetylated fluorophenyl amino acids, explore the evolution of their synthetic methodologies from classical to modern approaches, and detail the experimental protocols that have defined their preparation. Through an in-depth analysis of the scientific literature, we will illuminate the causal relationships behind experimental choices and provide a robust, authoritative resource for researchers in the field.

The Dawn of Fluorinated Amino Acids: A Historical Perspective

The journey to N-acetylated fluorophenyl amino acids begins with the broader exploration of fluorinated analogs of natural amino acids. The mid-20th century saw a surge in interest in creating structural mimics of essential biomolecules to probe biological pathways and to develop potential therapeutic agents. The introduction of fluorine into phenylalanine, a critical aromatic amino acid, was a logical step in this endeavor.

Early research in the 1950s and 1960s focused on the biological effects of incorporating p-fluorophenylalanine into proteins.[5][6] These studies were pivotal in understanding the mechanisms of protein synthesis and the consequences of introducing unnatural amino acids into cellular machinery.[5][6] The N-acetylated forms of these fluorophenylalanines emerged as key intermediates in their chemical synthesis and as important metabolites in biological systems.

Classical Synthesis: The Erlenmeyer Azlactone Synthesis as a Foundational Method

The discovery and early synthesis of N-acetylated fluorophenyl amino acids are intrinsically linked to the Erlenmeyer-Plöchl azlactone synthesis , a classic method for the preparation of α-amino acids first described in the late 19th century.[7] This elegant reaction provided a direct route to N-acylated α,β-unsaturated amino acids, which could then be reduced to the desired saturated amino acids.

The application of this method to fluorinated benzaldehydes was a logical extension and represents the first classical approach to N-acetylated fluorophenyl amino acids. The core of the synthesis involves the condensation of an N-acylglycine, typically N-acetylglycine, with a fluorinated aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.

Conceptual Workflow of the Erlenmeyer-Plöchl Azlactone Synthesis for N-Acetyl-Fluorophenylalanines

Caption: Classical Erlenmeyer-Plöchl synthesis route to N-acetyl-DL-fluorophenylalanines.

Experimental Protocol: Classical Erlenmeyer Azlactone Synthesis of N-Acetyl-DL-p-fluorophenylalanine

This protocol is a representative example based on the principles of the Erlenmeyer-Plöchl synthesis.

Materials:

-

p-Fluorobenzaldehyde

-

N-Acetylglycine

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Red phosphorus

-

Hydriodic acid (57%)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Azlactone Formation: A mixture of p-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.5 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 1-2 hours with constant stirring. The formation of the yellow, crystalline azlactone product is typically observed.

-

Isolation of Azlactone (Optional): The reaction mixture is cooled, and the precipitated azlactone can be collected by filtration, washed with cold water, and dried.

-

Reductive Ring Cleavage: The crude or purified azlactone is suspended in a mixture of acetic anhydride and treated with red phosphorus and hydriodic acid. The mixture is refluxed for several hours. This step simultaneously reduces the double bond and opens the azlactone ring.

-

Hydrolysis and Isolation: The reaction mixture is cooled and filtered to remove excess phosphorus. The filtrate is then concentrated under reduced pressure. The residue is treated with a sodium hydroxide solution to hydrolyze the acetyl group and any remaining anhydride. The solution is then acidified with hydrochloric acid to precipitate the crude DL-p-fluorophenylalanine.

-

N-Acetylation: The synthesized DL-p-fluorophenylalanine is then re-acetylated under standard conditions (e.g., treatment with acetic anhydride in a weakly basic aqueous solution) to yield N-acetyl-DL-p-fluorophenylalanine. The product can be purified by recrystallization from a suitable solvent such as ethanol-water.

Causality in Experimental Choices:

-

Acetic Anhydride: Serves as both a solvent and a dehydrating agent, driving the initial condensation and cyclization to form the azlactone.

-

Sodium Acetate: Acts as a base to deprotonate the α-carbon of N-acetylglycine, initiating the condensation with the aldehyde.

-

Red Phosphorus and Hydriodic Acid: This combination is a classical reducing agent for the azlactone, effectively cleaving the ring and reducing the exocyclic double bond.

The Evolution to Modern Synthetic Strategies

While the Erlenmeyer synthesis was a cornerstone, modern organic chemistry has introduced a plethora of more efficient, stereoselective, and versatile methods for the synthesis of N-acetylated fluorophenyl amino acids. These advancements have been driven by the increasing demand for enantiomerically pure fluorinated amino acids in drug development and protein engineering.

Enzymatic and Chemoenzymatic Approaches

The quest for enantiomeric purity led to the development of enzymatic and chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key synthetic steps.

For instance, a chemoenzymatic strategy can be employed following a classical synthesis. A racemic mixture of N-acetyl-DL-fluorophenylalanine can be subjected to enzymatic hydrolysis using an acylase, such as acylase I from Aspergillus oryzae. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-fluorophenylalanine unreacted. The resulting free L-fluorophenylalanine and N-acetyl-D-fluorophenylalanine can then be separated based on their different chemical properties.

Workflow for Chemoenzymatic Resolution of N-Acetyl-DL-fluorophenylalanine

Caption: Chemoenzymatic resolution for obtaining enantiomerically pure fluorophenylalanine derivatives.

Direct N-Acetylation of Fluorophenylalanines

With the commercial availability of enantiomerically pure fluorophenylalanines, direct N-acetylation has become a common and straightforward method for preparing their N-acetylated derivatives. This approach is often preferred for its simplicity and high yields.

Experimental Protocol: Direct N-Acetylation of L-p-fluorophenylalanine

Materials:

-

L-p-Fluorophenylalanine

-

Acetic anhydride

-

Sodium bicarbonate

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolution: L-p-fluorophenylalanine (1.0 eq) is dissolved in a dilute aqueous solution of sodium bicarbonate (2.0-3.0 eq). The base is necessary to neutralize the carboxylic acid and the acid that will be generated during the reaction.

-

Acetylation: The solution is cooled in an ice bath, and acetic anhydride (1.1-1.5 eq) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for 1-2 hours.

-

Acidification and Isolation: After the reaction is complete, the solution is carefully acidified with hydrochloric acid to a pH of approximately 2-3. The N-acetyl-L-p-fluorophenylalanine precipitates as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol-water mixture.

Causality in Experimental Choices:

-

Sodium Bicarbonate: Provides a basic environment to deprotonate the amino group, making it a more effective nucleophile for attacking the acetic anhydride. It also neutralizes the acetic acid byproduct.

-

Ice Bath: The acetylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.

-

Acidification: Protonates the carboxylate group of the product, causing it to become less soluble in water and precipitate out of the solution.

Modern Synthetic Innovations

Contemporary synthetic chemistry continues to offer novel and refined methods for the preparation of fluorinated amino acids, where the N-acetyl group often plays a crucial role as a protecting group. These methods include:

-

Asymmetric Synthesis: The development of chiral auxiliaries and catalysts allows for the direct synthesis of enantiomerically pure N-acetylated fluorophenyl amino acids, bypassing the need for resolution steps.

-

Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have enabled the synthesis of a wide variety of fluorinated aromatic amino acids from readily available starting materials.[1]

-

Photoredox Catalysis: This emerging field has provided new avenues for the introduction of fluorine and fluorinated groups under mild reaction conditions.

Applications and Significance of N-Acetylated Fluorophenyl Amino Acids

The importance of N-acetylated fluorophenyl amino acids extends beyond their role as synthetic intermediates. They have found direct applications in several areas of research and development:

-

Metabolic Studies: As stable, derivatized forms of fluorophenylalanines, they are used to study the metabolism and biological fate of these unnatural amino acids.

-

Enzyme Inhibition: The N-acetyl group can modify the binding affinity of fluorophenylalanine derivatives to enzyme active sites, making them useful as probes and potential inhibitors.

-

Drug Discovery: N-acetylated fluorophenylalanines are incorporated into larger drug molecules to enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Biochemical Probes: The fluorine atom serves as a sensitive NMR probe, and N-acetylated fluorophenyl amino acids can be incorporated into peptides and proteins to study their structure and dynamics in a non-invasive manner.[1]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and history of N-acetylated fluorophenyl amino acids are a testament to the ingenuity of synthetic chemists and the relentless pursuit of new molecular tools to understand and manipulate biological systems. From their origins in the classical Erlenmeyer synthesis to their preparation via sophisticated modern techniques, these compounds have evolved from chemical curiosities to indispensable building blocks in drug discovery and chemical biology. As our understanding of the profound effects of fluorine in biological systems continues to grow, so too will the importance and applications of N-acetylated fluorophenyl amino acids, ensuring their continued legacy as a molecular workhorse for scientific innovation.

References

- Tolman, V. (1996). Syntheses of fluorinated amino acids: from the classical to the modern concept. Amino Acids, 11(1), 15-36. [Link]

- Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621-631. [Link]

- Qiu, X., & Qing, F. L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(14), 1634-1651.

- Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12. The Biochemical journal, 124(5), 905–913. [Link]

- Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

- PrepChem. (n.d.). Synthesis of N-acetyl-L-phenylalanine.

- Wray, G. W., Gimlin, D. M., Abdel-Hady, S. N., Sherard, S. K., & Leach, F. R. (1970). Effect of Fluorophenylalanine on Bacteriophage MS2 Replication. Journal of Virology, 5(2), 153–160. [Link]

- PubChem. (n.d.). p-Fluorophenylalanine.

- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

- PubChem. (n.d.). 4-fluoro-L-phenylalanine.

- Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et Biophysica Acta, 41, 98-103. [Link]

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Fluorophenylalanine on Bacteriophage MS2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of fluorinated amino acids: from the classical to the modern concept - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from its precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid, and established principles of organic synthesis and analysis.

Core Molecular Attributes

This compound is an N-acetylated derivative of the β-amino acid, 3-Amino-3-(4-fluorophenyl)propanoic acid. The introduction of the acetyl group can significantly modify the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity.

Chemical Formula and Molecular Weight

The molecular formula and weight of this compound are deduced from its precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid (Molecular Formula: C₉H₁₀FNO₂, Molecular Weight: 183.18 g/mol )[1]. The addition of an acetyl group (CH₃CO-) results in the following:

-

Molecular Formula: C₁₁H₁₂FNO₃

-

Molecular Weight: 225.22 g/mol

These fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₂FNO₃ | Deduced from precursor |

| Molecular Weight | 225.22 g/mol | Calculated |

| CAS Number | Not available | - |

| Precursor | 3-Amino-3-(4-fluorophenyl)propanoic acid | [1][2] |

| Precursor CAS No. | 325-89-3 | [2] |

| Precursor PubChem CID | 579885 | [1] |

Synthesis and Chemical Properties

Proposed Synthetic Pathway

The most common and straightforward method for the N-acetylation of an amino acid is the reaction with acetic anhydride under basic conditions. This reaction is typically high-yielding and proceeds with good selectivity for the amino group.

A plausible experimental protocol is outlined below:

Materials:

-

3-Amino-3-(4-fluorophenyl)propanoic acid

-

Acetic anhydride

-

Sodium bicarbonate (or another suitable base)

-

Water

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-Amino-3-(4-fluorophenyl)propanoic acid in an aqueous solution of sodium bicarbonate.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for a set time, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Acidification: After completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the N-acetylated product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Relationship between structural features and potential therapeutic applications.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the presence of the acetyl group and the overall molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide and carboxylic acid functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry. While direct experimental data is currently limited, its synthesis from the readily available 3-Amino-3-(4-fluorophenyl)propanoic acid is straightforward. The structural features of this compound suggest its potential for development in various therapeutic areas. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this promising molecule.

References

- N-acetyl amino acids: Significance and symbolism. Health Sciences. [Link]

- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autech Industry Co.,Limited. [Link]

- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]

- 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885. PubChem. [Link]

- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autech Industry Co.,Limited. [Link]

Sources

A Guide to the Definitive Structural Characterization of 3-Acetamido-3-(4-fluorophenyl)propanoic acid

Abstract

This technical guide outlines a comprehensive, multi-technique workflow for the unambiguous structural characterization and validation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It provides the causal logic behind the selection of each analytical technique, detailed experimental protocols, and predictive data interpretations based on established principles and analysis of structural analogs. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, this guide establishes a robust framework for confirming the molecular structure, purity, and key physicochemical properties of this novel fluorinated β-amino acid derivative.

Introduction and Rationale

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science, often imparting enhanced metabolic stability, binding affinity, and favorable lipophilicity. This compound is a structurally interesting N-acetylated β-amino acid. Its characterization is crucial for any application, from use as a synthetic building block to its evaluation in biological systems.

Definitive structural elucidation is the bedrock of chemical and pharmaceutical development. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide presents an integrated analytical strategy to provide irrefutable proof of the compound's identity and purity.

Molecular Structure and Predicted Physicochemical Properties

The first step in any characterization is to define the target molecule and its expected properties. The structure consists of a propanoic acid backbone, with a 4-fluorophenyl group and an acetamido group attached to the β-carbon (C3).

Caption: 2D Structure of this compound.

Based on its structure and data from close analogs like 3-acetamido-3-phenylpropanoic acid, we can predict its core physicochemical properties.[1]

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₂FNO₃ | Elemental Composition |

| Molecular Weight | 225.22 g/mol | Calculated from Formula |

| Appearance | White to off-white solid | Expected for similar organic acids[2] |

| Polar Surface Area | 66.4 Ų | Analogous to non-fluorinated version[1] |

| LogP (Octanol/Water) | ~1.0 - 1.5 | Estimated based on fluorine and acetyl additions |

The Integrated Characterization Workflow

A sequential and logical workflow is critical. Each step validates the previous one and provides deeper insight into the molecule's identity. The overall strategy is to first confirm the presence of key functional groups and molecular weight, then precisely map the atomic connectivity, and finally, determine the three-dimensional arrangement of atoms in space.

Sources

A Technical Guide to the Identification of Potential Biological Targets for 3-Acetamido-3-(4-fluorophenyl)propanoic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 3-Acetamido-3-(4-fluorophenyl)propanoic acid. While direct biological data for this specific molecule is not extensively published, its structural motifs—namely the arylpropanoic acid scaffold—suggest several plausible and compelling avenues for investigation. This document outlines a logical, multi-pronged strategy commencing with in silico profiling, followed by detailed experimental workflows for hypothesized target classes including inflammatory, oncological, and microbial pathways. Each proposed experimental protocol is designed to be self-validating, providing researchers and drug development professionals with a robust roadmap for elucidating the compound's mechanism of action and therapeutic potential.

Introduction: Unveiling the Potential of a Novel Chemical Entity

This compound is a structurally intriguing molecule. It belongs to the broader class of arylpropionic acid derivatives, a family of compounds renowned for its therapeutic successes, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] The presence of the 4-fluorophenyl group is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] The acetamido group further differentiates the molecule, potentially modulating its physicochemical properties and target interactions.

Given its lineage, it is reasonable to hypothesize that this compound may exhibit anti-inflammatory, analgesic, anti-cancer, or antimicrobial properties.[1][2][4] This guide will provide a systematic approach to exploring these possibilities, moving from computational predictions to rigorous experimental validation.

Foundational Analysis: Physicochemical Characterization and In Silico Target Prediction

Prior to embarking on extensive biological assays, a thorough understanding of the compound's physicochemical properties is paramount. This foundational data will inform formulation for in vitro and in vivo studies and provide insights into its potential for oral bioavailability.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₃ | PubChem |

| Molecular Weight | 225.22 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

This data is computationally generated and should be experimentally verified.

2.2. In Silico Target Prediction

Computational tools can be leveraged to predict potential biological targets based on structural similarity to known ligands. This approach, often referred to as "target fishing," can help prioritize experimental efforts.

Recommended Platforms:

-

SwissTargetPrediction: Utilizes 2D and 3D similarity to known active ligands to predict potential targets.

-

SuperPred: A web server for predicting the ATC code and target class of a compound.

-

PharmMapper: Employs a pharmacophore mapping approach to identify potential targets.

Experimental Protocol: In Silico Target Prediction

-

Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.

-

Submit the SMILES string to the selected target prediction servers.

-

Analyze the output, paying close attention to targets with high prediction scores that are functionally related.

-

Cross-reference the predicted targets with the hypothesized target classes discussed in the following section.

Hypothesized Biological Target Classes and Experimental Validation

Based on the structural characteristics of this compound and the known activities of related compounds, we can formulate several primary hypotheses regarding its biological targets.

3.1. Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The arylpropionic acid scaffold is the cornerstone of many NSAIDs that function by inhibiting COX-1 and COX-2.[1][4] Therefore, assessing the inhibitory activity of our compound against these enzymes is a logical starting point.

Experimental Workflow: COX Inhibition Assays

Caption: Workflow for anticancer screening and target validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cancer cells with the test compound or vehicle control.

-

Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

-

Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures.

-

Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting for the hypothesized target protein (e.g., SIRT2, EGFR).

-

Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

3.3. Hypothesis 3: Antimicrobial Activity

The structural features of this compound, including the propanoic acid moiety and aromatic ring, are found in various antimicrobial agents. [5][6]Therefore, screening for activity against a panel of pathogenic bacteria and fungi is warranted.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Target Prioritization

The experimental workflows described above will generate a significant amount of data. The key to successful target identification is the careful interpretation and integration of these results.

| Data Type | Interpretation | Next Steps |

| COX Inhibition IC50 | Potent inhibition suggests a role in the arachidonic acid pathway. | Proceed with in vivo models of inflammation. |